Cytidine-5'-triphosphate

説明

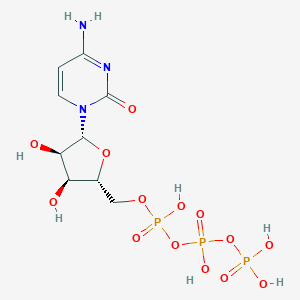

Cytidine triphosphate, also known as 5'-CTP or H4CTP, belongs to the class of organic compounds known as pentose phosphates. These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups. Cytidine triphosphate exists as a solid, soluble (in water), and an extremely strong acidic compound (based on its pKa). Cytidine triphosphate has been found throughout all human tissues. Within the cell, cytidine triphosphate is primarily located in the cytoplasm, mitochondria and nucleus. Cytidine triphosphate exists in all eukaryotes, ranging from yeast to humans. In humans, cytidine triphosphate is involved in cardiolipin biosynthesis CL(i-13:0/i-21:0/a-21:0/i-20:0) pathway, cardiolipin biosynthesis CL(a-13:0/i-14:0/a-21:0/i-19:0) pathway, cardiolipin biosynthesis CL(i-13:0/i-13:0/i-24:0/a-21:0) pathway, and cardiolipin biosynthesis CL(i-12:0/i-13:0/i-15:0/a-15:0) pathway. Cytidine triphosphate is also involved in several metabolic disorders, some of which include UMP synthase deficiency (orotic aciduria), the tay-sachs disease pathway, Beta ureidopropionase deficiency, and the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway. Outside of the human body, cytidine triphosphate can be found in a number of food items such as broccoli, black radish, pepper (spice), and sweet bay. This makes cytidine triphosphate a potential biomarker for the consumption of these food products.

CTP is a pyrimidine ribonucleoside 5'-triphosphate and a cytidine 5'-phosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a CTP(4-) and a CTP(3-).

Cytidine 5'-(tetrahydrogen triphosphate). A cytosine nucleotide containing three phosphate groups esterified to the sugar moiety.

科学的研究の応用

Role in RNA Synthesis

CTP is one of the four ribonucleoside triphosphates (NTPs) utilized in the synthesis of RNA. It serves as a substrate for RNA polymerases during transcription, where it is incorporated into RNA molecules.

Key Insights:

- CTP is essential for the synthesis of mRNA, tRNA, and rRNA.

- It participates in the formation of RNA structures critical for cellular functions.

Biochemical Pathways

CTP plays a significant role in several metabolic pathways, including:

- De novo Pyrimidine Biosynthesis : CTP synthase (CTPS) catalyzes the conversion of UTP to CTP, which is a rate-limiting step in pyrimidine nucleotide synthesis .

- Phospholipid Synthesis : CTP is involved in the synthesis of phosphatidylcholine and other phospholipids through its action on glycerol-3-phosphate .

Table 1: Metabolic Pathways Involving CTP

| Pathway | Enzyme | Function |

|---|---|---|

| De novo pyrimidine synthesis | CTP synthase (CTPS) | Converts UTP to CTP |

| Phospholipid synthesis | Glycerol-3-phosphate cytidylyltransferase | Transfers cytidylyl group to glycerol-3-phosphate |

Therapeutic Applications

CTP has been identified as a target for various therapeutic agents due to its involvement in critical biological processes.

Antiviral and Anticancer Drugs

- CTP is a target for antiviral drugs that inhibit viral replication by disrupting nucleotide metabolism .

- It also plays a role in cancer therapies where deoxycytidine analogs are used to treat malignancies .

Case Study: Cytarabine Treatment

Cytarabine, an anticancer drug, is metabolized into cytarabine triphosphate (ara-CTP), which competes with CTP for incorporation into RNA during DNA replication. This mechanism has been shown to be effective in treating acute myeloid leukemia (AML) patients .

Laboratory Applications

CTP is extensively used in laboratory settings for various applications:

- In Vitro Transcription : CTP is utilized in the synthesis of RNA transcripts for research and therapeutic purposes.

- Oligonucleotide Synthesis : It serves as a building block for synthesizing oligonucleotides used in genetic studies and diagnostics .

Table 2: Laboratory Uses of CTP

| Application | Description |

|---|---|

| In vitro transcription | Used as a substrate for synthesizing RNA |

| Oligonucleotide synthesis | Building block for creating custom oligonucleotides |

Structural Studies and Enzyme Mechanisms

Recent studies have focused on the structural biology of CTPS and its interactions with other nucleotides. Cryo-electron microscopy has provided insights into how CTPS binds to nucleotides like ATP and GTP, influencing its catalytic activity .

Key Findings:

化学反応の分析

RNA Polymerase-Catalyzed Incorporation into RNA

CTP serves as a direct substrate for RNA polymerases during transcription. The reaction involves nucleophilic attack by the 3'-OH group of the growing RNA chain on the α-phosphate of CTP, releasing pyrophosphate (PP~i~) and forming a phosphodiester bond .

Key parameters :

-

Reaction :

-

Kinetics :

Protein Glycosylation via CMP-Sialic Acid

CTP participates in sialylation by reacting with N-acylneuraminate to form CMP-N-acylneuraminic acid , a donor substrate for sialyltransferases:

This reaction is critical for cell-surface glycoprotein and glycolipid synthesis .

Key Enzymatic Features :

| Parameter | Value |

|---|---|

| (UTP) | 0.6 mM |

| (glutamine) | 1.6 mM |

| Allosteric activator | GTP |

| Inhibitor | CTP, DON (6-diazo-5-oxo-L-norleucine) |

Nucleotide Interconversion and Salvage Pathways

CTP interconverts with other nucleotides via salvage pathways:

-

Deoxycytidine triphosphate (dCTP) synthesis :

Research Findings and Clinical Relevance

-

Cancer Metabolism : Hepatomas and renal carcinomas show 4–10-fold elevated CTPS activity , correlating with tumor aggressiveness .

-

Antiviral Targets : CTPS inhibitors (e.g., DON ) suppress viral RNA synthesis by depleting CTP pools .

-

Neurological Functions : CDP-choline derivatives enhance neuronal membrane repair, with therapeutic potential in stroke .

Comparative Analysis of CTP-Dependent Pathways

| Pathway | Substrates | Products | Key Enzyme |

|---|---|---|---|

| RNA synthesis | CTP, RNA chain | Extended RNA chain | RNA polymerase |

| Phosphatidylcholine synthesis | CTP, phosphocholine | CDP-choline | CTP:phosphocholine cytidylyltransferase |

| Sialic acid activation | CTP, N-acylneuraminate | CMP-Neu5Ac | N-acylneuraminate cytidylyltransferase |

| Pyrimidine regulation | CTP | N/A | Aspartate carbamoyltransferase |

This synthesis of experimental data highlights CTP's central role in metabolism, with implications for drug development and disease mechanisms.

特性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDQPRRSZKQHHS-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889324 | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cytidine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65-47-4 | |

| Record name | 5′-CTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine-5'-Triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTIDINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0118UX80T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytidine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 218 °C | |

| Record name | Cytidine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。